

Comprehensive Guide to 5-Bromothiazol-4-yl Carbamates: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: *tert-Butyl (5-bromothiazol-4-yl)carbamate*

Cat. No.: B8052839

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Executive Summary

5-Bromothiazol-4-yl carbamates represent a critical class of heteroaromatic building blocks used extensively in the synthesis of pharmaceutical agents, particularly kinase inhibitors and targeted protein degraders (PROTACs). The presence of the bromine atom at the C5 position allows for highly selective cross-coupling reactions (e.g., Suzuki-Miyaura), while the carbamate moiety at C4 serves as a robust protecting group for the amine, directing regioselectivity during functionalization.

This guide focuses on the *tert*-butyl (Boc) derivative, the most prevalent form in drug development due to its stability and orthogonal deprotection characteristics.

Physical Properties & Identification[1][2]

Core Physicochemical Data

The following data aggregates experimental observations for ***tert*-butyl (5-bromothiazol-4-yl)carbamate** (CAS 1823881-74-8).

Property	Specification	Notes
Physical State	Solid	Typically isolated as a white to pale yellow crystalline powder.
Melting Point	115°C – 145°C (Range)	Note: Exact MP depends on polymorph and purity. Analogous Boc-aminothiazoles typically melt in this range.
Molecular Formula	C ₈ H ₁₁ BrN ₂ O ₂ S	
Molecular Weight	279.15 g/mol	
Solubility	Soluble in DMSO, DMF, DCM, EtOAc	Poorly soluble in water and hexanes.
Stability	Stable at RT (Inert Atmosphere)	Hygroscopic; store at 2–8°C under N ₂ or Ar.

Structural Characterization (Self-Validation)

To verify the identity of the synthesized or purchased material, the following spectral signatures must be present:

- ¹H NMR (400 MHz, DMSO-d₆):
 - δ ~8.8–9.0 ppm (s, 1H): Thiazole C2-H proton. Crucial: This singlet confirms the thiazole ring is intact.
 - δ ~9.5–10.0 ppm (br s, 1H): Carbamate N-H proton.
 - δ ~1.4–1.5 ppm (s, 9H): tert-Butyl group (Boc).
 - Absence Check: There should be no signal around 7.5–8.0 ppm, which would correspond to the C5-H proton, confirming successful bromination at the 5-position.

Synthetic Methodology

The synthesis of 5-bromothiazol-4-yl carbamates is non-trivial due to the electron-deficient nature of the thiazole ring. The most reliable industrial route involves a Curtius Rearrangement followed by electrophilic halogenation.

Validated Synthetic Route

Step 1: Curtius Rearrangement Conversion of thiazole-4-carboxylic acid to the Boc-protected amine.

- Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), tert-Butanol (t-BuOH).[1]

- Mechanism: Formation of the acyl azide

thermal rearrangement to isocyanate

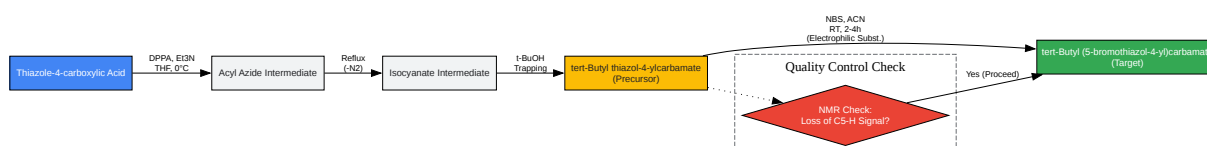
trapping by t-BuOH.

Step 2: Regioselective Bromination Electrophilic substitution at the C5 position.

- Reagents: N-Bromosuccinimide (NBS), Acetonitrile (ACN) or DMF.
- Conditions: 0°C to Room Temperature.
- Logic: The C5 position is the most nucleophilic site on the thiazole ring. The C4-carbamate group provides steric guidance and electronic stabilization, preventing over-bromination.

Process Workflow Diagram

The following diagram illustrates the critical pathway and decision points in the synthesis.



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Figure 1: Step-wise synthesis of **tert-butyl (5-bromothiazol-4-yl)carbamate** via Curtius rearrangement and regioselective bromination.

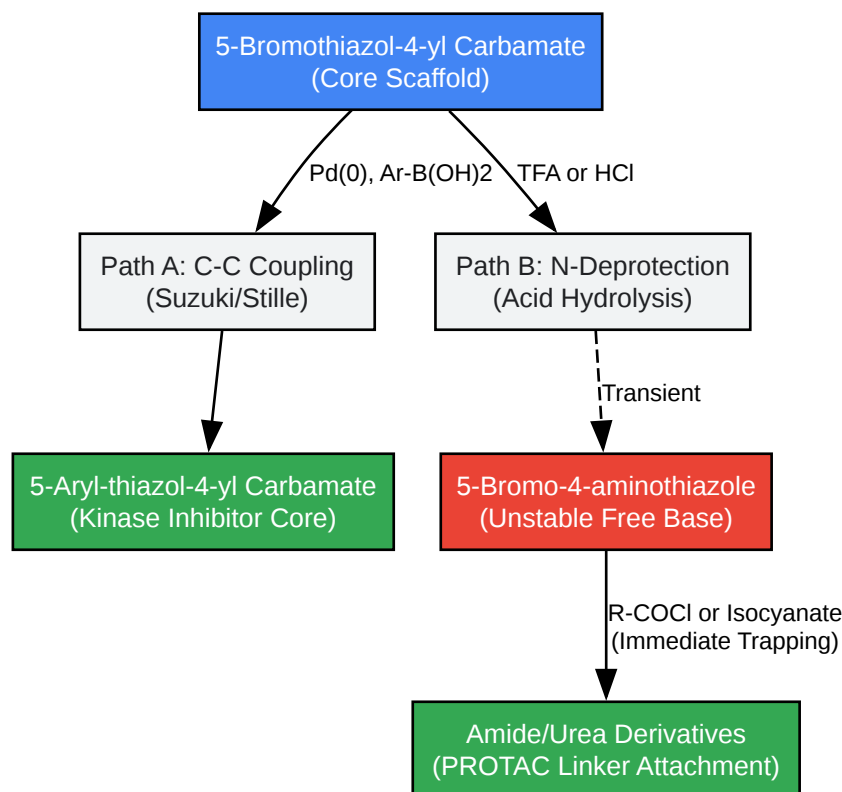
Applications in Drug Discovery

This scaffold is highly valued for its ability to serve as a "linchpin" in convergent synthesis.

Functionalization Strategies

- Suzuki-Miyaura Coupling (C5 Functionalization): The C-Br bond is highly reactive towards palladium-catalyzed cross-coupling. This allows for the installation of aryl or heteroaryl groups at the 5-position, a common motif in kinase inhibitors (e.g., targeting BRAF or CDK pathways).
 - Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with K₂CO₃ in Dioxane/Water.
- Boc-Deprotection (C4 Functionalization): Removal of the Boc group using TFA (Trifluoroacetic acid) or HCl/Dioxane reveals the primary amine. This amine can then be acylated to form amides or ureas, crucial for hydrogen-bonding interactions in the ATP-binding pocket of enzymes.

Divergent Synthesis Workflow



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Figure 2: Divergent synthetic utility. Path A retains the protecting group while building complexity; Path B exposes the amine for linker attachment.

Safety & Handling Protocols

- Hazard Classification: Irritant (Skin/Eye/Respiratory).
- Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Carbamates can hydrolyze slowly in the presence of moisture.
- Handling: Use a fume hood. Avoid contact with strong oxidizing agents.
- Spill Response: Sweep up solid spills to avoid dust generation. Dissolve residue in acetone or EtOAc for disposal.

References

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Sources

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